![molecular formula C10H15N3O2 B13095523 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyridazines.
Méthodes De Préparation
The synthesis of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-oxo-3-(pyridazin-2-yl)propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell division and proliferation, leading to its anticancer effects. It also disrupts the cell membrane integrity of microbial cells, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: These compounds are also known for their diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(3-ethoxy-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-2-yl)ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10-12(9(2)14)8-11-6-4-5-7-13(10)11/h4-7,10H,3,8H2,1-2H3 |
Clé InChI |
CFJMAVZUCQVWIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1N(CN2N1C=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
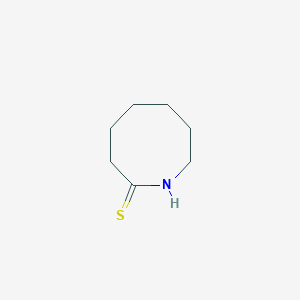
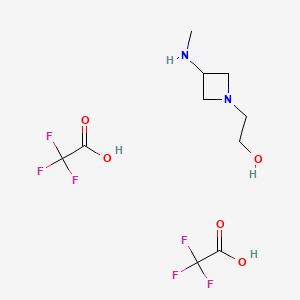
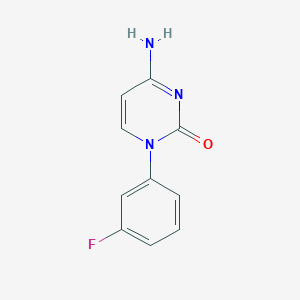
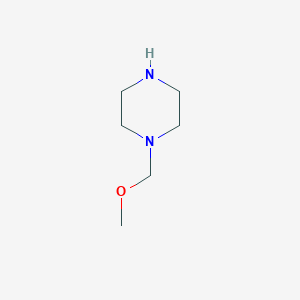
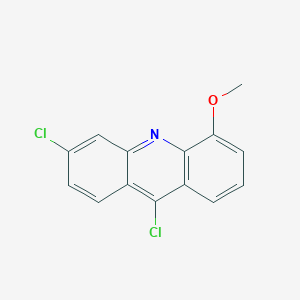

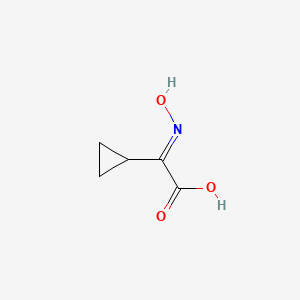
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
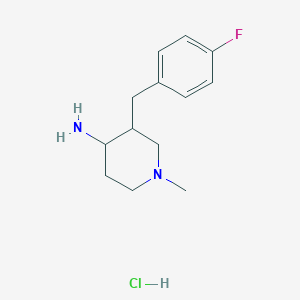
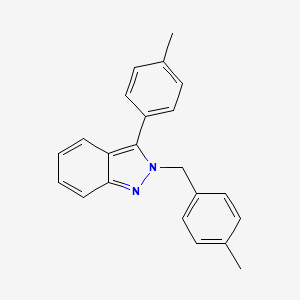
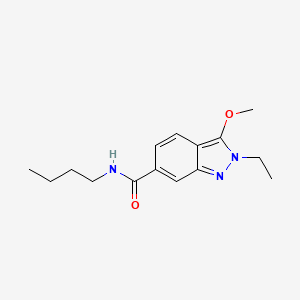
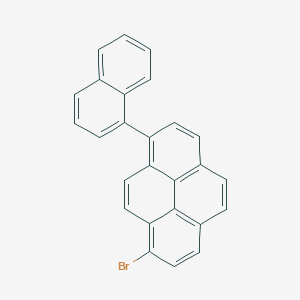
![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
